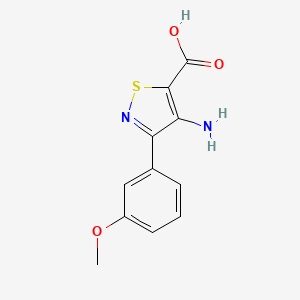

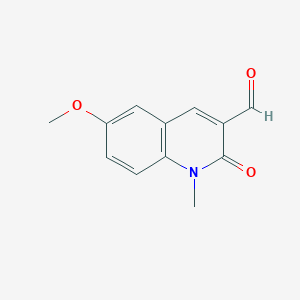

4-Amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amino group, methoxy group, and carboxylic acid group could all potentially participate in reactions. For example, the amino group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .科学的研究の応用

Synthesis and Chemical Structure Analysis

The synthesis and structure of related thiazole compounds have been extensively studied, providing insights into their potential applications in scientific research. For example, Kennedy et al. (1999) reported the synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, highlighting the crystallographic data and atomic coordinates which are crucial for understanding intermolecular interactions and bonding involving the amine hydrogen atoms (Kennedy et al., 1999).

Design Mimics of Protein Structures

A significant application of thiazole compounds is their role as design mimics of protein secondary structures. Mathieu et al. (2015) discussed the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) as valuable compounds for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. This showcases the potential of such compounds in the development of therapeutic agents and in the study of protein function and structure (Mathieu et al., 2015).

Antimicrobial Evaluation

Thiazole derivatives have shown promising antimicrobial activities. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, demonstrating significant in vitro antimicrobial activities against several strains of microbes. This underscores the potential of thiazole compounds in the development of new antimicrobial agents (Noolvi et al., 2016).

Anticancer and Cytotoxicity Studies

Research on thiazole derivatives has also extended into the field of cancer, where these compounds have been evaluated for their cytotoxicity against cancer cells. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the role of thiazole derivatives in cancer research (Hassan et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, thiazole compounds have been investigated for their potential as corrosion inhibitors. Attou et al. (2020) explored the use of a novel 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment. Their findings suggest that thiazole derivatives could offer effective solutions for protecting metals from corrosion, indicating the versatility of these compounds in various scientific and industrial applications (Attou et al., 2020).

作用機序

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. The compound could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

特性

IUPAC Name |

4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(5-7)9-8(12)10(11(14)15)17-13-9/h2-5H,12H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNOCZRDQWBXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)

![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)

![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)

![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)

![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)